molecular formula C14H13N5O2 B2912334 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415563-45-8

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2912334
CAS No.: 2415563-45-8
M. Wt: 283.291
InChI Key: KYFBINPQRYAHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrido[3,4-d]pyrimidine and tetrahydropyrrolo[3,4-c]pyrrole moieties, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves several steps. One common method includes the condensation of 2-methylpyrido[3,4-d]pyrimidine with a suitable pyrrole derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to promote cyclization and formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione include other pyrido[3,4-d]pyrimidine derivatives and tetrahydropyrrolo[3,4-c]pyrrole analogs. These compounds share structural similarities but may differ in their biological activities and chemical properties. For instance:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-16-11-4-15-3-2-8(11)12(17-7)19-5-9-10(6-19)14(21)18-13(9)20/h2-4,9-10H,5-6H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBINPQRYAHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC4C(C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.